molecular formula C31H38I6N6O13 B1261920 Ioxaglate meglumine CAS No. 59018-13-2

Ioxaglate meglumine

Katalognummer: B1261920
CAS-Nummer: 59018-13-2
Molekulargewicht: 1464.1 g/mol
InChI-Schlüssel: HUHDYASLFWQVOL-WZTVWXICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ioxaglat-Meglumin ist ein Kontrastmittel, das in diagnostischen bildgebenden Verfahren verwendet wird. Es handelt sich um eine ionische, dreiiodinierte Benzoesäureverbindung, die die Sichtbarkeit von inneren Strukturen in der Röntgenbildgebung verbessert, indem sie Röntgenstrahlen blockiert. Diese Verbindung wird häufig in der Angiographie, Arteriographie, Arthrographie, Cholangiographie, Urographie und Computertomographie eingesetzt .

Vorbereitungsmethoden

Ioxaglat-Meglumin wird hergestellt, indem Ioxaglsäure unter Verwendung von Meglumin und Natriumhydroxid in Wasser für Injektionen gelöst wird. Die Lösung wird dann sterilisiert, um sicherzustellen, dass sie für die intravenöse Anwendung sicher ist. Das Endprodukt enthält nicht weniger als 95,0 Prozent und nicht mehr als 105,0 Prozent der deklarierten Mengen an Ioxaglat-Meglumin und Jod .

Analyse Chemischer Reaktionen

Ioxaglat-Meglumin durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Diagnostic Imaging

Ioxaglate meglumine is primarily utilized as a radiopaque medium in several imaging techniques:

  • Angiography : It is used to visualize blood vessels and assess conditions such as blockages or abnormalities. The typical adult dosage for coronary arteriography ranges from 5 to 14 mL depending on the specific procedure .
  • Computed Tomography (CT) : The compound enhances the contrast of images by blocking X-rays, allowing for better visualization of organs and tissues. It is particularly effective in brain scans where it helps differentiate between normal and pathological tissues .
  • Arthrography : Ioxaglate can be injected directly into joint spaces to visualize structures within joints, aiding in the diagnosis of joint disorders .
  • Urography : This application involves visualizing the urinary tract, where this compound helps identify abnormalities in kidney function or structure .

Safety and Efficacy Studies

Numerous studies have evaluated the safety and efficacy of this compound compared to other contrast agents:

  • A randomized trial involving 52 patients demonstrated that this compound resulted in superior patient tolerance with fewer side effects such as heat and pain compared to Hypaque M60, another contrast agent .
  • In a study assessing thyroid function post-angiography, no significant changes were observed in thyroid hormone levels after administration of high doses of ioxaglate, indicating its safety regarding endocrine function .

Advantages Over Traditional Contrast Agents

This compound offers several advantages over older ionic contrast media:

  • Lower Osmolality : Its low osmolality reduces the risk of adverse reactions such as nephrotoxicity and discomfort during administration .
  • Rapid Excretion : The compound is primarily excreted through the kidneys, which allows for quick clearance from the body post-procedure .
  • Improved Image Quality : Studies indicate that ioxaglate provides better enhancement in imaging quality, particularly in CT scans, due to its chemical properties that enhance X-ray attenuation .

Clinical Case Studies

Several clinical case studies highlight the practical applications of this compound:

  • In a comparative study of cerebral angiography using ioxaglate and iopamidol, both agents were well-tolerated; however, ioxaglate was associated with a slightly lower incidence of discomfort during injections .
  • A review of cases involving patients with suspected enhancing lesions showed that those administered with ioxaglate experienced better subjective and objective outcomes compared to those receiving traditional agents .

Wirkmechanismus

Ioxaglat-Meglumin wirkt, indem es Röntgenstrahlen aufgrund des Vorhandenseins von Jodatomen in seiner Struktur blockiert. Wenn es in den Körper injiziert wird, bindet es an Gewebe und verbessert den Kontrast von Röntgenbildern. Dies ermöglicht eine bessere Visualisierung von inneren Strukturen während diagnostischer bildgebender Verfahren. Die Verbindung erreicht die Wasserlöslichkeit durch Ionisierung, was sie zu einem wirksamen Kontrastmittel mit niedriger Osmolalität macht .

Vergleich Mit ähnlichen Verbindungen

Ioxaglat-Meglumin ist im Vergleich zu anderen iodierten Kontrastmitteln einzigartig aufgrund seiner niedrigen Osmolalität und reduzierten Nebenwirkungen. Ähnliche Verbindungen umfassen:

Biologische Aktivität

Ioxaglate meglumine, commonly known as Hexabrix, is a non-ionic, low-osmolarity iodinated contrast agent primarily used in radiological imaging. Its biological activity is characterized by its pharmacokinetics, mechanism of action, and safety profile in various clinical applications.

Pharmacokinetics

This compound exhibits a two-compartment model of pharmacokinetics following intravenous administration. Key pharmacokinetic parameters include:

  • Volume of Distribution : The distribution of ioxaglate is rapid, with peak plasma concentrations achieved within 1 to 3 minutes after administration. The mean peak concentration observed was approximately 2.1 mg/mL .
  • Excretion : Approximately 50% of the administered dose is recovered in urine within 2 hours, escalating to about 90% by 24 hours . The primary route of elimination is renal, with minimal protein binding (less than 10%) observed .
  • Placental Transfer : Studies indicate that ioxaglate can cross the placental barrier and is excreted in breast milk, which raises considerations for its use in pregnant or lactating patients .

Ioxaglate functions as a contrast medium by enhancing the visibility of vascular structures during imaging procedures. Its mechanism involves:

  • Radiopacity : The presence of iodine atoms in ioxaglate provides the necessary radiopacity for imaging techniques such as computed tomography (CT) and angiography.
  • Hemodilution Effects : Upon injection, ioxaglate temporarily alters hemodynamics, which can affect blood pressure and heart rate .

Clinical Applications

This compound is utilized in various imaging studies due to its favorable properties:

  • Urography : A clinical trial demonstrated that Hexabrix resulted in higher urinary iodine concentrations and superior diagnostic quality in excretory urograms compared to traditional contrast agents like diatrizoate meglumine .
  • Cranial CT : It has been established as a safe and effective agent for enhancing cranial CT imaging, with studies supporting its efficacy and safety profile .

Safety Profile

The safety of this compound has been assessed through numerous studies. Key findings include:

  • Adverse Effects : Common side effects reported include transient changes in blood pressure and heart rate. Significant laboratory parameter changes were noted post-administration, including alterations in hematology and clinical chemistry results .
  • Thyroid Function Impact : Iodine-containing contrast agents like ioxaglate may interfere with thyroid function tests due to iodine estimation .

Comparative Analysis

A comparative analysis of this compound with other contrast agents reveals distinct advantages:

ParameterThis compound (Hexabrix)Diatrizoate Meglumine (Renografin)
Urinary Iodine ConcentrationHigherLower
Diagnostic QualitySuperiorStandard
Heart Rate ChangeLess significantBiphasic rise then fall
Overall Patient DiscomfortLowerHigher

Case Studies

  • Urography Study : In a double-blind trial involving 60 patients, those administered Hexabrix reported significantly less discomfort and better diagnostic outcomes compared to those receiving Renografin .
  • Pregnancy Study : Research conducted on pregnant mice indicated that ioxaglate could cross the placental barrier, suggesting caution in its use during pregnancy due to potential fetal exposure .

Eigenschaften

CAS-Nummer

59018-13-2

Molekularformel

C31H38I6N6O13

Molekulargewicht

1464.1 g/mol

IUPAC-Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI-Schlüssel

HUHDYASLFWQVOL-WZTVWXICSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Isomerische SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Kanonische SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Key on ui other cas no.

59018-13-2

Synonyme

Hexabrix
Ioxaglate
Ioxaglate Meglumine
Ioxaglate Sodium
Ioxaglate, Methylglucamine
Ioxaglic Acid
Ioxaglic Acid Monosodium Salt
Ioxaglic Acid, Calcium Salt (2:1)
Meglumine, Ioxaglate
Methylglucamine Ioxaglate
P-286 (Contrast Media)
P286 (Contrast Media)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioxaglate meglumine
Reactant of Route 2
Reactant of Route 2
Ioxaglate meglumine
Reactant of Route 3
Ioxaglate meglumine
Reactant of Route 4
Ioxaglate meglumine
Reactant of Route 5
Reactant of Route 5
Ioxaglate meglumine
Reactant of Route 6
Ioxaglate meglumine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.